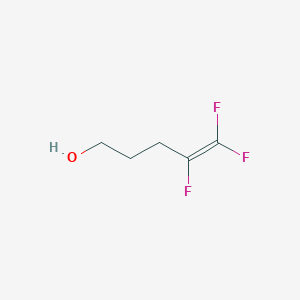
Medifoxamine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2,2-diphenoxyethanamine oxide is an organic compound known for its unique chemical structure and properties. It is a derivative of ethanamine, where the nitrogen atom is bonded to two methyl groups and the carbon chain is substituted with two phenoxy groups. This compound is typically a pale yellow to light yellow liquid and is known for its stability and reactivity in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2,2-diphenoxyethanamine oxide involves several steps:
Preparation of Phenoxyethanol: Phenol is reacted with ethylene oxide in the presence of a base to form phenoxyethanol.
Formation of Phenoxyethylamine: Phenoxyethanol is then reacted with dimethylamine under basic conditions to form N,N-dimethyl-2-phenoxyethylamine.
Oxidation: The final step involves the oxidation of N,N-dimethyl-2-phenoxyethylamine to form N,N-dimethyl-2,2-diphenoxyethanamine oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of N,N-dimethyl-2,2-diphenoxyethanamine oxide follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-2,2-diphenoxyethanamine oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex oxides.
Reduction: It can be reduced back to N,N-dimethyl-2-phenoxyethylamine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
Oxidation Products: Higher oxides and peroxides.
Reduction Products: N,N-dimethyl-2-phenoxyethylamine.
Substitution Products: Various substituted ethanamines depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-dimethyl-2,2-diphenoxyethanamine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2,2-diphenoxyethanamine oxide involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-2-phenoxyethylamine: A precursor in the synthesis of N,N-dimethyl-2,2-diphenoxyethanamine oxide.
Phenoxyethanol: An intermediate in the synthesis process.
N,N-dimethyl-2,2-diphenylethanamine: A structurally similar compound with different substituents.
Uniqueness
N,N-dimethyl-2,2-diphenoxyethanamine oxide is unique due to its dual phenoxy substitution, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable in various chemical reactions and industrial applications. The presence of both phenoxy and dimethylamine groups allows for diverse interactions and applications in different fields.
Propriétés
IUPAC Name |
N,N-dimethyl-2,2-diphenoxyethanamine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17(2,18)13-16(19-14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWNRPOALOVACD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC(OC1=CC=CC=C1)OC2=CC=CC=C2)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B12693.png)






